Moperone Hydrochloride
Description
Historical Context of Butyrophenone (B1668137) Antipsychotic Development
The journey of antipsychotic drug development marks a significant turning point in psychiatric medicine. nih.gov The first major breakthrough came with the phenothiazines in the 1950s, initiated by the serendipitous discovery of chlorpromazine's antipsychotic effects. wikipedia.orgnih.govbritannica.com Developed from antihistamine research, chlorpromazine (B137089) revolutionized psychiatric care by offering a pharmacological treatment that could calm patients and reduce psychotic symptoms, effectively launching the "psychopharmacological era". nih.govwjgnet.com
This success spurred further research for new classes of antipsychotics. In the late 1950s, a Belgian drug company led by Paul Janssen embarked on a research plan to develop analogues of the opioid analgesic meperidine. britannica.comwjgnet.combritannica.com This research led to the synthesis of a compound with a completely different structure from phenothiazines but which produced similar sedative effects. britannica.com Further work in 1958 resulted in the creation of haloperidol (B65202), the first compound in the butyrophenone class. wjgnet.comnih.govresearchgate.net Haloperidol proved to be a more potent antipsychotic than chlorpromazine and became the most widely used drug in its class for many years. britannica.comnih.gov The development of the butyrophenones, including Moperone (B24204), represented the second major class of "typical" or "first-generation" antipsychotics, which primarily function by blocking dopamine (B1211576) D2 receptors. wikipedia.orgnih.gov
Evolution of Research Perspectives on Moperone Hydrochloride
Moperone was synthesized in the mid-20th century as part of the broader effort to expand the arsenal (B13267) of psychotropic medications following the success of early antipsychotics. patsnap.com As a member of the butyrophenone family, it was developed and studied for its potential in managing psychosis. ontosight.ai Research initiatives in Europe and Asia explored its efficacy and clinical applications. patsnap.com
Moperone was approved for the treatment of schizophrenia in Japan, where it was marketed under the brand name Luvatren. ncats.iowikipedia.org However, its use has since been discontinued. wikipedia.org While clinically significant in certain regions, Moperone has not been as widely prescribed as other first-generation antipsychotics like haloperidol or newer, atypical antipsychotics. patsnap.com Ongoing research continues to explore its full therapeutic potential and the nuances of its pharmacological profile. patsnap.com
Classification and General Pharmacological Relevance of this compound
This compound is classified as a first-generation, or "typical," antipsychotic of the butyrophenone chemical family. ncats.ioontosight.ai Its primary mechanism of action, characteristic of this class, is the antagonism of dopamine receptors in the brain, specifically the D2 subtype. patsnap.compatsnap.com The positive symptoms of schizophrenia, such as hallucinations and delusions, are linked to the overactivity of dopaminergic pathways, and by blocking D2 receptors, moperone reduces this excessive activity. patsnap.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride | nih.gov |
| Molecular Formula | C22H27ClFNO2 | nih.gov |
| Molecular Weight | 391.9 g/mol | nih.gov |
| CAS Number | 2448-68-2 | |
| Parent Compound | Moperone (CAS: 1050-79-9) | nih.gov |
| Synonyms | Luvatren, Methylperidol hydrochloride, Moperonum hydrochloride, NSC-170974 | nih.gov |
Table 2: Receptor Binding Affinity of Moperone
| Receptor Target | Affinity / Potency | Source |
|---|---|---|
| Dopamine D2 | Ki = 0.7 - 1.9 nM | wikipedia.orgcaymanchem.com |
| Dopamine D3 | Ki = 14 nM | caymanchem.com |
| Dopamine D4 | Ki = 27 nM | caymanchem.com |
| Serotonin (B10506) 5-HT2A | Ki = 52 nM | wikipedia.org |
| Histamine (B1213489) H1 | IC50 = 794 nM (inverse agonist) | caymanchem.com |
| Acetylcholinesterase (AChE) | Ki = 120 µM (inhibitor) | caymanchem.com |
Structure
2D Structure
Properties
CAS No. |
3871-82-7 |
|---|---|
Molecular Formula |
C22H27ClFNO2 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H26FNO2.ClH/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18;/h4-11,26H,2-3,12-16H2,1H3;1H |
InChI Key |
RJTOSFZZYBCYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F)O.[Cl-] |
Appearance |
Solid powder |
Other CAS No. |
3871-82-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1050-79-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-fluoro-4-(4-hydroxy-4-4-tolylpiperidino)butyrophenone methylperidol moperone moperone hydrochloride |
Origin of Product |
United States |
Mechanistic Pharmacology of Moperone Hydrochloride
Neuroreceptor Binding Profile of Moperone (B24204) Hydrochloride
Moperone's effects are dictated by its binding affinity for a range of neuroreceptors. It is primarily a potent dopamine (B1211576) D2 and D3 receptor antagonist. wikipedia.org
Moperone hydrochloride functions as a potent antagonist at the dopamine D2 receptor. ncats.iomedchemexpress.com This antagonism is central to its classification as a typical antipsychotic, as the blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Moperone demonstrates a high affinity for the D2 receptor, as evidenced by various binding studies. The reported inhibition constant (Ki) and IC50 values from different studies underscore this potent interaction. wikipedia.org
| Parameter | Value | Receptor |
| Ki | 0.7–1.9 nM | D2 |
| Ki | 1.5 nM | D2 |
| IC50 | 1.0 nM | D2 |
This table presents binding affinity data for Moperone at the Dopamine D2 receptor, compiled from multiple sources. wikipedia.orgncats.io
In addition to its effects on D2 receptors, moperone is also a potent antagonist of the dopamine D3 receptor. wikipedia.org The D3 receptor, another member of the D2-like family, has a more restricted expression pattern in the brain, primarily within limbic areas. Moperone's affinity for the D3 receptor is exceptionally high, with binding constants in the low nanomolar range, comparable to or even greater than its affinity for the D2 receptor. wikipedia.org
| Parameter | Value | Receptor |
| Ki | 0.1–1 nM | D3 |
| IC50 | 1.0 nM | D3 |
This table presents binding affinity data for Moperone at the Dopamine D3 receptor. wikipedia.org
This compound interacts with serotonin (B10506) 5-HT2A receptors, though with a lower affinity compared to its potent blockade of dopamine D2 receptors. ncats.io Rather than being a simple antagonist, it has been characterized as an inverse agonist at the 5-HT2A receptor. ncats.io This means that in addition to blocking the effects of agonists like serotonin, it can also reduce the receptor's basal, constitutive activity. The binding affinity is in the moderate nanomolar range.
| Parameter | Value | Receptor |
| Ki | 52 nM | 5-HT2A |
| EC50 | 87.0 nM | 5-HT2A |
This table presents binding affinity and functional data for Moperone at the Serotonin 5-HT2A receptor. wikipedia.orgncats.io
A notable feature of moperone's pharmacological profile is its high binding affinity for sigma receptors. wikipedia.orgncats.io Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are not classical G protein-coupled receptors but are unique proteins located at the endoplasmic reticulum. nih.govnih.gov The sigma-1 receptor, in particular, is considered a ligand-operated molecular chaperone that can modulate a variety of signaling processes, including calcium signaling at the endoplasmic reticulum. nih.govmdpi.com While the affinity is known to be high, specific Ki values for moperone at the individual sigma-1 and sigma-2 receptor subtypes are not extensively documented in publicly available literature. The interaction with these receptors may contribute to the broader therapeutic and side-effect profile of the compound. nih.gov
| Receptor | Parameter | Value |
| Histamine (B1213489) H1 | pIC50 | 6.1 |
| Dopamine D4 | Ki | 27 nM |
| Alpha-2 Adrenergic | Potency Rank | Lower than pimozide, chlorpromazine (B137089) |
This table summarizes Moperone's affinity for other relevant neuroreceptors. researchgate.net
Intracellular Signaling Cascades Mediated by this compound
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its pharmacological effects. The specific downstream pathways are dictated by the type of G-protein to which each receptor is coupled.
As a potent antagonist of dopamine D2 and D3 receptors, which are members of the D2-like receptor family, moperone primarily influences the Gαi/o pathway. researchgate.net These receptors are negatively coupled to the enzyme adenylyl cyclase. escholarship.orgresearchgate.net Therefore, by blocking the constitutive and dopamine-induced activity at these receptors, moperone is expected to disinhibit adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). escholarship.orgresearchgate.net
Conversely, moperone's action as an inverse agonist at serotonin 5-HT2A receptors impacts a different signaling cascade. 5-HT2A receptors are coupled to the Gαq/11 family of G-proteins. scientificarchives.com Activation of this pathway stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scientificarchives.comnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov As an inverse agonist, moperone would be expected to suppress this pathway, reducing the production of IP3 and DAG.
Direct and specific studies detailing the downstream signaling effects of moperone itself are limited. However, based on its well-characterized receptor binding profile, its net effect is a complex modulation of both the adenylyl cyclase/cAMP and phospholipase C/IP3/DAG pathways.
G-Protein Coupled Receptor Signaling Pathways
This compound's primary pharmacological action is the antagonism of G-protein coupled receptors (GPCRs), most notably the dopamine D2 receptor. nih.govnih.govwikipedia.org GPCRs are a large family of transmembrane receptors that, upon activation by a ligand, trigger intracellular signaling cascades through heterotrimeric G proteins. wikipedia.organnualreviews.org These pathways are crucial for normal neurotransmission, and their dysregulation is implicated in psychiatric disorders.
Moperone demonstrates high-affinity antagonism at D2-like dopamine receptors, which are coupled to the Gαi/o family of G proteins. pnas.orgnih.gov The primary function of Gαi/o is to inhibit the enzyme adenylyl cyclase. nih.gov By antagonizing the D2 receptor, moperone prevents dopamine from binding and activating this inhibitory pathway. This disinhibition leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). nih.govsmw.ch This modulation of the cAMP-PKA signaling cascade in specific neuronal pathways is a cornerstone of its antipsychotic effect. nih.gov
G-Protein Independent Arrestin-Signaling Modulations
Beyond the classical G-protein-dependent pathways, GPCRs can also signal through G-protein independent mechanisms, primarily involving proteins called β-arrestins. pnas.orgfrontiersin.org Initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffolding proteins that can initiate their own signaling cascades. pnas.orgsmw.chfrontiersin.org
Research indicates that the antagonism of the dopamine D2 receptor interaction with β-arrestin 2 is a common molecular property shared by all clinically effective antipsychotics, spanning different chemical and pharmacological classes. pnas.orgpnas.org Studies using bioluminescence resonance energy transfer (BRET) have shown that antipsychotics, including the butyrophenone (B1668137) haloperidol (B65202), potently antagonize the recruitment of β-arrestin 2 to the D2 receptor. pnas.org This blockade of D2R/β-arrestin 2 signaling is distinct from the varied effects these drugs have on G-protein-mediated cAMP pathways. pnas.orgpnas.org For instance, the D2 receptor can engage the Akt/Glycogen Synthase Kinase 3 (GSK-3) signaling pathway through a β-arrestin 2-dependent, G-protein-independent mechanism. pnas.org By inhibiting the D2R/β-arrestin 2 interaction, antipsychotics can lead to increased Akt signaling. smw.ch
While moperone itself has not been the specific subject of published β-arrestin signaling studies, its classification as a butyrophenone antipsychotic and its potent D2 receptor antagonism strongly suggest that it shares this common mechanism of inhibiting D2R/β-arrestin 2-mediated signaling. pnas.orgpnas.org This action is considered a key component of the therapeutic efficacy of antipsychotic agents.
Neurotransmitter System Modulation by this compound
Moperone's clinical effects are a direct result of its ability to modulate multiple neurotransmitter systems by binding to their respective receptors. Its profile is characterized by a potent antagonism of dopamine receptors, with additional significant activity at specific serotonin receptors.
Impact on Dopaminergic Neurotransmission Pathways
The central mechanism of action for this compound is its potent antagonism of dopamine receptors, particularly the D2 and D3 subtypes. nih.govwikipedia.org The overactivity of dopaminergic pathways, especially the mesolimbic pathway, is strongly associated with the positive symptoms of schizophrenia. nih.gov By blocking D2 receptors in these pathways, moperone reduces the excessive dopaminergic signaling, thereby alleviating symptoms such as hallucinations and delusions. nih.gov
Moperone exhibits a very high affinity for the human D2 and D3 receptors. wikipedia.org This potent blockade distinguishes it as a typical, high-potency antipsychotic. The antagonism of D2 receptors is not limited to the mesolimbic pathway; blockade in other dopaminergic tracts, such as the nigrostriatal pathway, is also a consequence of its mechanism.
Role in Serotonergic and Noradrenergic System Function
In addition to its potent dopaminergic blockade, moperone modulates the serotonergic system through its antagonism of 5-HT2A receptors. wikipedia.org This interaction is a key feature of many second-generation (atypical) antipsychotics and is thought to contribute to a broader spectrum of efficacy. nih.gov Blockade of 5-HT2A receptors can indirectly modulate dopamine release in different brain regions, which may help to ameliorate some of the motor side effects associated with potent D2 blockade. nih.gov
The following table summarizes the known receptor binding affinities of Moperone.
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 | 0.7 - 1.9 |
| Dopamine D3 | 0.1 - 1.0 |
| Serotonin 5-HT2A | 52 |
| Sigma (σ) Receptors | High Affinity (specific Ki not consistently reported) |
Data sourced from multiple references. nih.govwikipedia.orgncats.io
Enzymatic Interactions and Metabolic Pathways (e.g., CYP inhibition if relevant to mechanism)
The biotransformation of this compound, like most antipsychotic drugs, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govwikipedia.org These enzymes are responsible for Phase I metabolic reactions, typically involving oxidation, which convert lipophilic drugs into more water-soluble metabolites for easier excretion. wikipedia.org
While specific studies detailing the metabolism of moperone are limited, the metabolic pathways of other butyrophenones are well-documented and provide a strong indication of the likely enzymes involved. The metabolism of haloperidol, a structurally similar butyrophenone, is known to be mediated primarily by CYP3A4 and, to a lesser extent, CYP2D6. drugbank.com Another butyrophenone derivative, MPBP, was found to be metabolized by CYP2D6, CYP2C19, and CYP1A2. nih.gov Therefore, it is highly probable that the metabolism of moperone involves a combination of these key CYP isozymes, particularly CYP3A4 and CYP2D6. drugbank.comnih.gov
Molecular and Structural Investigations of Moperone Hydrochloride
Structure-Activity Relationship (SAR) Studies of Moperone (B24204) Hydrochloride Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For moperone and its analogues, these studies are vital for identifying the molecular features responsible for its potent antagonism at dopamine (B1211576) receptors.
Moperone's structure can be dissected into three main components: a 4-fluorophenyl group, a four-carbon butyrophenone (B1668137) linker, and a 4-hydroxy-4-(4-methylphenyl)piperidine moiety. wikipedia.orgcaymanchem.com SAR studies on butyrophenones and related piperidine (B6355638) derivatives have revealed the importance of each of these parts for neuroleptic activity. slideshare.net
The Butyrophenone Moiety : The propiophenone (B1677668) chain is a critical element. The presence of a tertiary amino group, separated from the fluorophenyl ring by a three-carbon chain, is a common feature for high neuroleptic potency in this class of compounds. slideshare.net
The Fluorophenyl Group : The fluorine atom at the para-position of the phenyl ring is a key feature for many potent neuroleptics in the butyrophenone class. This substitution significantly influences the electronic properties of the aromatic ring, which is a major determinant for affinity and selectivity at dopamine receptors. nih.gov
The Substituted Piperidine Ring : The nature of the substituent on the piperidine nitrogen is crucial. In moperone, this is a 4-hydroxy-4-(p-tolyl)piperidin-1-yl group. Modifications to this part of the molecule, such as altering the substituents on the piperidine ring, can drastically change the compound's potency and receptor selectivity profile. researchgate.net For instance, in the broader class of 4-anilinopiperidines, substitutions at the 3-position of the piperidine ring can significantly impact potency, highlighting the steric sensitivity of the receptor binding pocket. researchgate.net
The following table summarizes the binding affinities of Moperone for various receptors, illustrating its primary activity as a dopamine receptor antagonist.
| Receptor | Binding Affinity (Ki) |
| Dopamine D2 | 0.7–1.9 nM wikipedia.org |
| Dopamine D3 | 0.1–1.0 nM wikipedia.org |
| Dopamine D4 | 14-27 nM caymanchem.com |
| Serotonin (B10506) 5-HT2A | 52 nM wikipedia.org |
Data sourced from multiple studies, slight variations in values exist.
A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a biological target. For dopamine D2 and D4 receptor antagonists like moperone, pharmacophore models have been developed to understand the essential interactions. nih.gov
These models are typically built using a set of structurally diverse but highly active antagonists. nih.gov A common pharmacophore model for dopamine antagonists includes:
Two aromatic regions (A and B).
A positively charged nitrogen atom (C), which is protonated at physiological pH.
A specific hydrogen bond donor/acceptor site. researchgate.net
The spatial arrangement of these features is critical. For instance, the distance and relative orientation between the aromatic ring and the basic nitrogen atom are key determinants of binding affinity. nih.gov Furthermore, pharmacophore models for D2 and D4 receptors have been compared to identify features that could be exploited to design selective antagonists. nih.gov While the bioactive conformations of antagonists at both receptor subtypes are thought to be very similar, a unique receptor "essential volume" has been identified in the D4 receptor that is not present in the D2 receptor. nih.gov This difference provides a potential avenue for designing D4-selective drugs. The electronic properties of the aromatic systems in the ligands also have substantially different effects on the affinities for the two receptor subtypes. nih.gov
| Pharmacophore Feature | Description |
| Aromatic Ring 1 | Corresponds to the 4-fluorophenyl group of moperone. |
| Aromatic Ring 2 | Corresponds to the 4-methylphenyl group on the piperidine ring. |
| Basic Nitrogen | The tertiary amine in the piperidine ring, which is protonated. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the butyrophenone chain. |
| Hydrogen Bond Donor | The hydroxyl group on the piperidine ring. |
Ligand-Receptor Interaction Dynamics and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net These studies provide a static snapshot of the binding pose and help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. explorationpub.com
For butyrophenone antagonists, docking studies into homology models of the dopamine D2 receptor suggest that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction with a conserved aspartic acid residue (Asp114 in transmembrane helix 3) in the receptor's binding pocket. researchgate.netnih.gov The aromatic portions of the molecule, the fluorophenyl and tolyl groups of moperone, fit into hydrophobic pockets within the receptor, surrounded by non-polar amino acid residues. nih.gov
The carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, forming additional interactions with polar residues in the binding site, such as serine residues in transmembrane helix 5. nih.gov Molecular dynamics (MD) simulations, which model the time-dependent behavior of the complex, can offer deeper insights than static docking by revealing the stability of these interactions and conformational changes in both the ligand and the receptor upon binding. explorationpub.comnih.gov
Conformational Analysis and its Influence on Biological Activity
The biological activity of a flexible molecule like moperone is highly dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that is complementary to the receptor's binding site. nih.gov Moperone has several rotatable bonds, allowing it to exist in numerous conformations. However, only a subset of these conformations is likely to be active.
Conformational analysis, often performed using computational chemistry methods, is used to determine the energetically favorable conformations of a molecule. nih.govresearchgate.net For a drug to be effective, the energy required to adopt the bioactive conformation should not be prohibitively high. nih.gov The flexibility of the butyrophenone chain allows the key pharmacophoric features—the aromatic rings and the basic nitrogen—to be positioned correctly for optimal interaction with the receptor. slideshare.net
Studies on dopamine receptor antagonists have shown that enantioselectivity (the difference in activity between mirror-image isomers) can often be explained by the different conformational energies required for each enantiomer to adopt the proposed bioactive conformation. nih.gov Therefore, understanding the conformational landscape of moperone and its analogues is essential for explaining their activity and for designing new, more rigid analogues that are "locked" in the active conformation, potentially leading to increased potency and selectivity. google.com
Preclinical Pharmacological Research on Moperone Hydrochloride
In Vitro Pharmacological Characterization
In vitro studies are fundamental in characterizing the interaction of a compound with its molecular targets. For Moperone (B24204) hydrochloride, these studies focus on its binding affinity for various receptors, its functional effects on receptor activity, and its influence on cellular signaling pathways.
Receptor Binding Assays and Affinity Determination (Ki values)
Table 1: Representative Receptor Binding Affinities (Ki in nM) for Butyrophenone (B1668137) Antipsychotics
| Receptor | Haloperidol (B65202) |
| Dopamine (B1211576) D2 | 1.2 |
| Dopamine D1 | 20 |
| Serotonin (B10506) 5-HT2A | 5.5 |
| Alpha-1 Adrenergic | 6 |
| Histamine (B1213489) H1 | 20 |
Note: This table presents representative data for the butyrophenone class to illustrate a typical binding profile. Specific Ki values for Moperone hydrochloride may vary.
Cellular Signal Transduction Studies
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). nih.govnih.gov As a D2 receptor antagonist, this compound is expected to block this dopamine-induced reduction in cAMP.
The signal transduction pathway for D2 receptor antagonism by a compound like moperone can be summarized as follows:
Moperone binds to the D2 receptor.
This binding prevents dopamine from activating the receptor.
The associated inhibitory G-protein (Gi) is not activated.
Adenylyl cyclase is not inhibited, thus preventing the decrease in intracellular cAMP levels that would normally be caused by dopamine.
By interfering with this signaling cascade, moperone effectively dampens the downstream cellular responses to dopamine in brain regions where D2 receptors are prevalent.
Evaluation of Receptor Occupancy in Cellular Models
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are essential for understanding the behavioral and physiological effects of a compound in a living organism. For this compound, these models are particularly important for elucidating its mechanism of action within the complex circuitry of the brain.
Behavioral Pharmacology in Dopaminergic System Models (e.g., self-stimulation)
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to study the rewarding effects of electrical stimulation of brain reward pathways, which are heavily modulated by the dopaminergic system. mdpi.com Animals will learn to perform a task, such as pressing a lever, to receive this electrical stimulation. Drugs that enhance dopamine signaling, like stimulants, tend to increase the rate of self-stimulation, while drugs that block dopamine signaling, such as D2 receptor antagonists, are expected to decrease it.
Antipsychotic drugs, including those of the butyrophenone class, have been shown to increase the threshold for intracranial self-stimulation. nih.govnih.gov This means that a higher level of electrical stimulation is required for the animal to experience the rewarding effect and continue the self-stimulation behavior. This effect is consistent with the D2 receptor antagonist mechanism of this compound, as blocking these receptors in reward-related brain regions would be expected to attenuate the reinforcing properties of the electrical stimulation. Studies with other butyrophenones, such as haloperidol, have demonstrated a dose-dependent inhibition of ICSS, providing a preclinical model for the potential anhedonic or motivation-reducing effects of D2 receptor blockade. nih.gov
Table 2: Effects of Butyrophenone Antipsychotics on Intracranial Self-Stimulation (ICSS)
| Compound | Effect on ICSS Threshold | Implied Mechanism |
| Haloperidol | Increase | Attenuation of brain reward function |
| Pimozide | Increase | Attenuation of brain reward function |
Note: This table summarizes the general findings for butyrophenone antipsychotics in ICSS models. This compound, as a member of this class, is expected to produce similar effects.
Distribution Studies in Animal Brain Tissues
Understanding the distribution of a neuroleptic drug within the brain is fundamental to correlating its pharmacokinetic properties with its pharmacodynamic effects. Preclinical studies in animals are essential for determining how a compound like this compound penetrates the blood-brain barrier and accumulates in different brain regions.
An early, yet pivotal, study on the pharmacokinetics of moperone provided insights into its distribution in rats. nih.gov Following administration, the study analyzed the concentration of moperone in various tissues, including the brain. The research demonstrated that moperone does cross the blood-brain barrier and distributes into brain tissue.
The regional distribution of butyrophenones within the brain is not uniform and tends to correlate with the density of their target receptors, primarily dopamine D2 receptors. nih.gov Areas rich in D2 receptors, such as the striatum (caudate nucleus and putamen), nucleus accumbens, and olfactory tubercle, are expected to show higher concentrations of the drug.
The table below, based on the findings from the 1970 study by Heykants et al., outlines the distribution of moperone in different tissues of the rat, providing a quantitative look at its biodistribution.
| Tissue | Relative Concentration of Moperone |
|---|---|
| Liver | High |
| Lungs | High |
| Kidneys | Moderate |
| Brain | Moderate |
| Adipose Tissue | Low to Moderate |
| Blood | Low |
This table is a qualitative representation based on the general findings of early pharmacokinetic studies of butyrophenones.
Advanced Imaging Techniques in Preclinical Neuropharmacology
Advanced imaging techniques are indispensable tools in modern preclinical neuropharmacology, offering non-invasive, longitudinal assessment of drug effects on the living brain. While specific studies employing these advanced techniques for this compound are not prominent in the available literature, their application to other antipsychotics demonstrates their potential utility in characterizing moperone's neuropharmacological profile.
One of the most powerful techniques is autoradiography, which allows for the visualization of drug and neurotransmitter receptor distribution in brain tissue slices with high resolution. fz-juelich.demikekuhar2024.com In this method, a radiolabeled ligand, which could be a version of moperone itself or a compound that binds to its target receptors, is applied to thin sections of a rodent brain. The resulting image reveals the precise anatomical localization of the binding sites. For instance, autoradiographic studies using radiolabeled spiperone, another butyrophenone, have been instrumental in mapping the distribution of dopamine D2 receptors in the rat brain, showing high densities in the striatum, nucleus accumbens, and olfactory tubercles. nih.gov This technique could be similarly applied to provide a detailed map of moperone's binding sites.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are in vivo imaging modalities that allow for the quantification of receptor occupancy by a drug in living animals. These techniques involve the administration of a radiotracer that binds to a specific target, such as the D2 receptor. By imaging the animal before and after the administration of a drug like moperone, researchers can determine the degree to which the drug displaces the radiotracer, thereby calculating receptor occupancy. This is crucial for understanding the relationship between drug dosage and its effect at the molecular level in the brain.
Magnetic Resonance Imaging (MRI), particularly functional MRI (fMRI), can be used to assess how a drug modulates brain activity. While less common for initial receptor binding studies, fMRI can reveal how moperone affects neural circuits and connectivity in rodent models of neuropsychiatric disorders.
The application of these advanced imaging techniques to the preclinical study of this compound could provide significant insights into its mechanism of action, brain penetration, and receptor engagement, ultimately aiding in a more comprehensive understanding of its neuropharmacological properties.
Theoretical Frameworks and Computational Approaches in Moperone Hydrochloride Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. youtube.com For butyrophenone (B1668137) antipsychotics like moperone (B24204), QSAR studies are pivotal in identifying the key molecular features that govern their affinity for dopamine (B1211576) D2 and other receptors.
Detailed research findings in this area have led to the development of 3D-QSAR models for conformationally constrained butyrophenones. acs.orgresearchgate.net These models help in understanding the relationship between the three-dimensional structure of the molecules and their mixed dopaminergic (D2) and serotonergic (5-HT2A, 5-HT2C) affinities. For instance, studies on various butyrophenone analogues have elucidated the importance of the fluoro-substituted aromatic ring and the length of the alkyl chain for optimal activity. youtube.com The general structure-activity relationship for butyrophenones indicates that a fluorine substituent at the para-position of the aromatic ring enhances activity. youtube.com
| Structural Feature | Impact on Activity | Example Compound Class |
|---|---|---|
| Para-Fluoro Substitution | Increases antipsychotic potency | Haloperidol (B65202), Moperone |
| Propyl Chain Length (n=3) | Optimal for D2 receptor binding | Butyrophenones |
| Tertiary Amino Group | Essential for receptor interaction | Most antipsychotics |
Computational Drug Design and Analogue Development
Computational drug design leverages our understanding of a drug's target to design new molecules with improved properties. In the context of moperone hydrochloride, this involves targeting the dopamine D2 receptor and, to a lesser extent, serotonin (B10506) receptors. patsnap.compatsnap.com
Structure-based drug design has been applied to develop novel dopamine D2 and serotonin 5-HT2A receptor dual antagonists. nih.govresearcher.life By utilizing the crystal structures of these receptors, researchers can perform molecular docking studies to predict how different analogues of moperone might bind. For example, a study on azine sulfonamide derivatives used pharmacophore modeling and 3D-QSAR to design molecules with dual D2 and 5-HT2A antagonist activity. nih.gov Such studies have identified key interactions, like those with specific amino acid residues in the receptor's binding pocket, which are crucial for potent antagonism. The development of a diazepane analog of haloperidol, another butyrophenone, with a multi-receptor binding profile, highlights the potential of computational approaches in identifying new antipsychotic agents with atypical properties. nih.gov
| Compound Class | Computational Method | Target Receptors | Key Finding |
|---|---|---|---|
| Azine sulfonamides | Pharmacophore modeling, 3D-QSAR, Molecular Docking | Dopamine D2, Serotonin 5-HT2A | Identification of a lead compound with high docking scores for both receptors. nih.govresearchgate.net |
| Diazepane analogues | SAR studies | Dopamine subtypes, Serotonin subtypes | Discovery of a compound with a clozapine-like binding profile. nih.gov |
Systems Pharmacology Approaches for Understanding Polypharmacology
Systems pharmacology provides a holistic view of a drug's effect by considering its interactions with multiple targets within a complex biological system. nih.gov Antipsychotic drugs, including moperone, are known to interact with a variety of neurotransmitter receptors beyond the dopamine D2 receptor, a phenomenon known as polypharmacology. patsnap.comnih.gov
This multi-receptor profile contributes to both the therapeutic efficacy and the side-effect profile of these drugs. patsnap.com Systems pharmacology approaches can help to map the complex network of interactions between antipsychotics and various receptors, including dopaminergic, serotonergic, noradrenergic, cholinergic, and histaminergic receptors. nih.gov By understanding these broader interactions, it may be possible to predict and mitigate adverse effects. For example, interactions with histamine (B1213489) H1 and serotonin 5-HT2C receptors have been linked to metabolic side effects observed with some atypical antipsychotics. nih.gov
Machine Learning and Artificial Neural Networks in Pharmacological Prediction
Machine learning (ML) and artificial neural networks (ANNs) are increasingly being used in psychopharmacology to predict treatment outcomes and to aid in drug discovery. nih.govnih.govresearchgate.net These advanced computational techniques can analyze large and complex datasets, including neuroimaging, genetic, and clinical data, to identify patterns that may not be apparent with traditional statistical methods. nih.govresearchgate.net
| Application Area | Machine Learning Technique | Data Source | Potential Outcome for Moperone Research |
|---|---|---|---|
| Treatment Response Prediction | Support Vector Machines, Deep Learning | Neuroimaging (fMRI), Clinical Data | Identifying patient subgroups likely to respond to moperone. nih.govresearchgate.net |
| Target Identification | Deep Learning | Genomic and Proteomic Data | Discovering novel biological targets for moperone analogues. mentalhealthctr.com |
| Drug Candidate Screening | Various ML algorithms | Large chemical libraries | Accelerating the discovery of new butyrophenone derivatives. mentalhealthctr.com |
Comparative Pharmacological Analysis of Moperone Hydrochloride
Comparison with Other Butyrophenone (B1668137) Antipsychotics (e.g., Haloperidol (B65202), Melperone)
Comparative Receptor Binding Profiles and Potencies
While specific quantitative binding data for moperone (B24204) hydrochloride across a wide array of receptors is not extensively documented in publicly available literature, its profile can be inferred from its classification as a typical butyrophenone antipsychotic. The hallmark of this class is a high affinity for dopamine (B1211576) D2 receptors. patsnap.compatsnap.com
In comparison, more extensive binding data is available for haloperidol and melperone (B1203284). Haloperidol exhibits a very high affinity for D2 receptors, which is strongly correlated with its antipsychotic potency. It also has some affinity for α1-adrenergic and dopamine D3 and D4 receptors, but significantly less for serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and muscarinic M1 receptors. researchgate.net
Melperone, while also a butyrophenone, is sometimes considered to have atypical properties. It demonstrates antagonist activity at both D2 dopaminergic and 5-HT2A serotonergic receptors. drugbank.com Notably, it has a weaker affinity for D2 receptors compared to typical antipsychotics. drugbank.com
Interactive Table: Comparative Receptor Binding Affinities (Ki, nM) of Select Butyrophenones
| Receptor | Moperone hydrochloride | Haloperidol | Melperone |
| Dopamine D2 | High Affinity (qualitative) patsnap.com | ~1.2 elsevierpure.com | Weak Affinity (qualitative) drugbank.com |
| Serotonin 5-HT2A | Some Affinity (qualitative) patsnap.com | ~26 elsevierpure.com | Moderate Affinity (qualitative) |
| α1-Adrenergic | Data not available | ~10 elsevierpure.com | Data not available |
| Histamine H1 | Data not available | ~1,800 elsevierpure.com | Data not available |
| Muscarinic M1 | Data not available | >10,000 elsevierpure.com | Data not available |
Note: Lower Ki values indicate higher binding affinity. Data for this compound is presented qualitatively due to a lack of specific numerical values in the searched literature.
Distinctions in Pharmacological Mechanisms within the Butyrophenone Class
The primary pharmacological mechanism for typical butyrophenones like moperone and haloperidol is the blockade of D2 receptors in the mesolimbic pathway of the brain. patsnap.com This action is believed to be responsible for their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com
Melperone distinguishes itself within this class. While it does antagonize D2 receptors, its significant interaction with 5-HT2A receptors aligns it more closely with atypical antipsychotics. drugbank.com The ratio of 5-HT2A to D2 receptor blockade is a key factor in determining the "atypicality" of an antipsychotic. Furthermore, the ratio of dopamine D4/D2 occupancy for melperone has been suggested to be similar to that of the atypical antipsychotic clozapine. drugbank.com Some studies suggest that melperone preferentially increases dopamine and acetylcholine (B1216132) release in the medial prefrontal cortex, a characteristic shared with other atypical antipsychotics. nih.gov
Differentiation from Atypical and Third-Generation Antipsychotics
The development of atypical (second-generation) and third-generation antipsychotics was driven by the need to improve upon the efficacy and side effect profiles of typical agents like this compound.
Receptor Selectivity and Functional Agonism/Antagonism Comparisons
A key differentiator between typical and atypical antipsychotics is their receptor selectivity. Typical antipsychotics, including moperone, are characterized by their high-affinity antagonism of D2 receptors. patsnap.com Atypical antipsychotics, in contrast, generally exhibit a broader receptor binding profile, with a hallmark of potent 5-HT2A receptor antagonism in addition to D2 receptor blockade. nih.govnih.gov This dual action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.
Third-generation antipsychotics, such as aripiprazole, introduce another level of complexity with the concept of functional partial agonism. Instead of simply blocking D2 receptors, these agents act as partial agonists. This means they can act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic environment, thereby stabilizing the dopamine system.
Interactive Table: Comparison of Receptor Actions
| Agent Class | Primary D2 Receptor Action | Primary 5-HT2A Receptor Action | Other Key Receptor Interactions |
| Typical Antipsychotics (e.g., Moperone) | Potent Antagonism patsnap.com | Weaker Antagonism | Primarily dopaminergic |
| Atypical Antipsychotics | Antagonism | Potent Antagonism nih.govnih.gov | Varied affinities for other serotonin, adrenergic, and histaminergic receptors |
| Third-Generation Antipsychotics | Partial Agonism | Varies (Antagonism or Partial Agonism) | Often includes 5-HT1A partial agonism |
Implications for Modulating Specific Dopamine Receptor Subtypes (e.g., D4/D2 occupancy ratios)
A high D4/D2 occupancy ratio has been associated with the atypical properties of some antipsychotics, most notably clozapine. As mentioned, melperone has a D4/D2 occupancy ratio that resembles clozapine. drugbank.com This suggests a more targeted modulation of the dopaminergic system compared to the broader D2 antagonism of typical agents like moperone and haloperidol. The higher affinity for D4 receptors, which are concentrated in the limbic system and cortex, may contribute to antipsychotic efficacy with a lower risk of motor side effects.
Future Directions and Emerging Research Areas for Moperone Hydrochloride
Exploration of Novel Pharmacological Targets Beyond Canonical Dopamine (B1211576) Receptors
While the therapeutic action of Moperone (B24204) hydrochloride has been firmly linked to its antagonism of dopamine D2 receptors, future research is focused on identifying and characterizing its activity at other pharmacological targets. patsnap.com This exploration into "off-target" effects is critical, as these interactions could unveil new therapeutic possibilities or explain certain aspects of its clinical profile. Many drugs produce their effects through complex interactions with multiple receptors, a concept known as polypharmacology. biorxiv.orgresearchgate.net
Serotonin (B10506) (5-HT) Receptors: There is growing evidence that butyrophenones interact with various serotonin (5-HT) receptor subtypes. patsnap.com The interplay between the dopamine and serotonin systems is a key area of investigation in neuropsychopharmacology. nih.gov For instance, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics and is thought to contribute to their efficacy. rndsystems.com Future studies should systematically characterize the binding affinity and functional activity of Moperone hydrochloride at a range of 5-HT receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C. wikipedia.orgacnp.org This could elucidate whether Moperone possesses previously underappreciated "atypical" properties.
Sigma (σ) Receptors: Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum. nih.govwikipedia.org They are not classical neurotransmitter receptors but are known to modulate various signaling pathways and are implicated in a range of neurological and psychiatric conditions. wikipedia.orgnih.gov Numerous centrally acting drugs have been found to exhibit significant affinity for sigma receptors. wikipedia.org Investigating the binding profile of this compound at σ1 and σ2 receptors is a critical future direction. Affinity at these sites could suggest novel mechanisms related to neuroprotection, cognitive enhancement, or mood regulation.
| Receptor Family | Specific Subtype | Potential Implication of Interaction |
| Serotonin | 5-HT1A | Modulation of mood and anxiety. psychopharmacologyinstitute.com |
| 5-HT2A | Potential for atypical antipsychotic activity. rndsystems.com | |
| 5-HT6 | High affinity for some antipsychotics, role in cognition. nih.gov | |
| Sigma | σ1 | Neuroprotection, modulation of neurotransmitter release. nih.govwikipedia.org |
| σ2 | Role in cellular proliferation and signaling, less understood. wikipedia.org | |
| Adrenergic | α1, α2 | Influence on blood pressure and sedation. rndsystems.com |
Advanced Mechanistic Elucidation at Sub-Cellular and Network Levels
Moving beyond simple receptor binding affinities, future research must delve into the downstream consequences of this compound's interactions at a molecular and systems level.
Sub-Cellular Signaling Cascades: Upon binding to a receptor, a drug initiates a cascade of intracellular events. For G protein-coupled receptors, this can involve modulation of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), activation of protein kinases, and regulation of gene expression. psychopharmacologyinstitute.com Detailed studies are needed to map the specific signaling pathways modulated by this compound, not only at D2 receptors but also at any newly identified targets. For example, it is crucial to determine if Moperone acts as a full antagonist, a partial agonist, or a biased agonist at these sites, as this would significantly alter its functional impact.
Neuronal Excitability and Network Dynamics: Electrophysiological studies, such as patch-clamp recordings on individual neurons and multi-electrode array recordings on neuronal cultures, can provide direct evidence of how this compound alters neuronal firing patterns and synaptic plasticity. Investigating its effects on both excitatory (glutamatergic) and inhibitory (GABAergic) transmission is essential for understanding its impact on the delicate balance of neural circuits. Recent research suggests that the efficacy of some antipsychotics may be more closely related to their ability to normalize aberrant activity in D1-receptor-expressing neurons, challenging the long-held D2-centric view. sciencealert.com Examining Moperone's effects on these distinct neuronal populations within key brain circuits like the cortico-striatal-thalamo-cortical loop is a vital area for future research.
Integration of Multi-Omics Data in Pharmacological Research
The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the multifaceted effects of this compound.
Pharmacogenomics: This field investigates how genetic variations influence individual drug responses. Genome-wide association studies (GWAS) can identify genetic markers that predict an individual's response to this compound. This could lead to personalized medicine approaches, allowing for the selection of patients most likely to benefit.
Proteomics and Metabolomics: Proteomics can reveal changes in the expression levels of numerous proteins within neurons or brain tissue following exposure to the drug. Metabolomics analyzes shifts in the profiles of small-molecule metabolites. Together, these approaches can provide a comprehensive snapshot of the cellular and systemic changes induced by this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of target engagement.
Development and Validation of Refined Preclinical Models for Neurotransmitter Disorders
The limitations of traditional animal models in predicting clinical efficacy for psychiatric disorders are well-known. Future research on this compound will benefit from the use of more sophisticated and human-relevant preclinical models.
Human-Derived Cellular Models: The use of induced pluripotent stem cells (iPSCs) derived from patients allows for the creation of human neurons and other brain cells in a dish ("disease-in-a-dish" models). These models can be used to study the effects of this compound on cells with a specific genetic background associated with a neurotransmitter disorder.
Brain Organoids: Three-dimensional brain organoids, also derived from iPSCs, can recapitulate some of the complex cellular architecture and connectivity of the developing human brain. These models offer a more advanced platform to study how this compound affects neural circuit development and function.
Advanced Animal Models: The use of optogenetics and chemogenetics in rodent models allows for the precise control of specific neuronal populations. This enables researchers to investigate how this compound modulates the activity of defined neural circuits implicated in neuropsychiatric symptoms with unparalleled specificity.
Computational Design of Analogues with Tailored Receptor Binding and Signaling Profiles
Computational chemistry and molecular modeling provide powerful tools for the rational design of new chemical entities based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of Moperone and assessing the impact on its binding affinity at various receptors, researchers can build detailed SAR models. This knowledge is crucial for designing new analogues.
In Silico Screening and Molecular Docking: Computational techniques can be used to predict how novel, designed analogues will bind to the three-dimensional structures of target receptors like dopamine, serotonin, and sigma receptors. This in silico screening allows for the prioritization of the most promising candidates for chemical synthesis and biological testing, accelerating the drug discovery process. nih.gov The ultimate goal is to design analogues with a finely tuned pharmacological profile—for example, retaining high affinity for D2 receptors while introducing potent antagonist activity at 5-HT2A receptors or agonist activity at σ1 receptors—to create a more effective and refined therapeutic agent.
Q & A
Basic: What are the established methodologies for synthesizing and characterizing Moperone hydrochloride in preclinical research?
Answer:
Synthesis of this compound typically involves alkylation reactions to form the butyrophenone backbone, followed by salt formation with hydrochloric acid. Characterization requires:
- Purity validation : High-performance liquid chromatography (HPLC) using a C18 column, isocratic elution with a mobile phase (e.g., methanol:phosphate buffer), and UV detection at 254 nm .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to verify molecular integrity .
- Pharmacopeial compliance : Follow guidelines for documenting synthesis steps, impurity profiles, and stability testing as per The International Pharmacopoeia .
Advanced: How can researchers design experiments to evaluate Moperone’s dopamine D2 receptor binding affinity and selectivity?
Answer:
- Radioligand binding assays : Use [³H]-spiperone or [³H]-raclopride as ligands in competitive binding studies with transfected cell lines expressing human D2 receptors. Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism) .
- Selectivity profiling : Cross-test against other dopamine receptor subtypes (D1, D3, D4) and serotonin receptors (e.g., 5-HT2A) to assess off-target effects .
- Data normalization : Include reference antagonists (e.g., haloperidol) for comparative analysis and validate results with triplicate trials to minimize variability .
Basic: What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?
Answer:
- Sample preparation : Ultrasonicate formulations in methanol, filter through a 0.45 µm membrane, and dilute to target concentrations .
- Quantitative HPLC : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min. Validate linearity (R² > 0.999) across 0.1–50 µg/mL .
- Method validation : Include recovery studies (95–105%), precision (RSD < 2%), and limit of detection (LOD < 0.01 µg/mL) per ICH guidelines .
Advanced: How should researchers address contradictions in preclinical data regarding Moperone’s efficacy across animal models?
Answer:
- Meta-analysis : Systematically review studies using tools like PRISMA to identify confounding variables (e.g., dosage ranges, species-specific pharmacokinetics) .
- Experimental replication : Standardize protocols for administration routes (e.g., intraperitoneal vs. oral) and behavioral assays (e.g., open-field tests for antipsychotic activity) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability and report effect sizes with 95% confidence intervals .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesizing compounds to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .
Advanced: How can researchers optimize pharmacokinetic studies of this compound to improve translational relevance?
Answer:
- In vivo modeling : Use male/female Sprague-Dawley rats for dose-response studies, collecting plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration .
- Bioanalytical methods : Employ LC-MS/MS for plasma quantification with deuterated internal standards (e.g., Moperone-d4) to enhance accuracy .
- Parameter calculation : Use non-compartmental analysis (WinNonlin) to determine AUC, Cmax, t½, and volume of distribution (Vd) .
Basic: What are the key considerations for ensuring reproducibility in this compound research?
Answer:
- Detailed documentation : Follow Beilstein Journal of Organic Chemistry guidelines for experimental write-ups, including raw data, instrument parameters, and software settings .
- Material sourcing : Use certified reference standards (e.g., USP-grade Moperone) and disclose suppliers in publications .
- Open science practices : Share protocols on platforms like Protocols.io and deposit datasets in public repositories (e.g., Zenodo) .
Advanced: How can computational modeling enhance understanding of Moperone’s receptor interaction dynamics?
Answer:
- Molecular docking : Use AutoDock Vina to simulate Moperone-D2 receptor binding, focusing on key residues (e.g., Asp114, Phe389) for free energy calculations .
- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to analyze conformational stability and ligand-receptor hydrogen bonding patterns .
- Validation : Compare in silico results with experimental binding kinetics (e.g., surface plasmon resonance) to refine models .
Basic: What ethical and regulatory frameworks apply to human studies involving this compound?
Answer:
- Institutional Review Board (IRB) approval : Submit detailed protocols covering participant selection, informed consent, and risk mitigation .
- Adverse event reporting : Monitor for extrapyramidal symptoms (EPS) and hyperprolactinemia, documenting incidents per WHO pharmacovigilance guidelines .
- Data anonymization : Use coded identifiers for patient data to comply with GDPR/HIPAA regulations .
Advanced: How can researchers integrate multi-omics approaches to explore Moperone’s off-target effects?
Answer:
- Transcriptomics : Perform RNA-seq on SH-SY5Y cells treated with Moperone to identify differentially expressed genes (e.g., DRD2, COMT) .
- Proteomics : Use tandem mass tagging (TMT) to quantify changes in synaptic proteins (e.g., synaptophysin, PSD-95) .
- Pathway analysis : Apply STRING or KEGG databases to map enriched pathways (e.g., dopaminergic signaling, cAMP cascades) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
